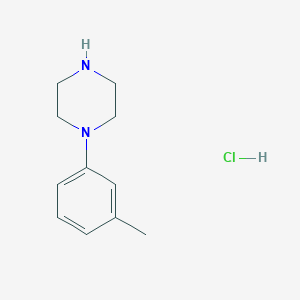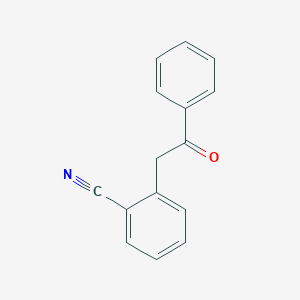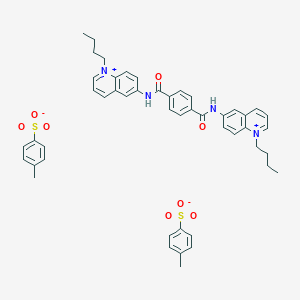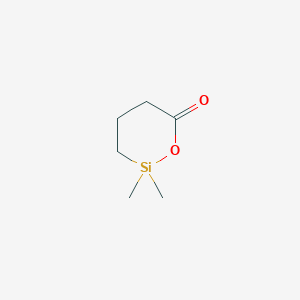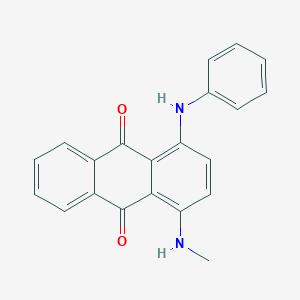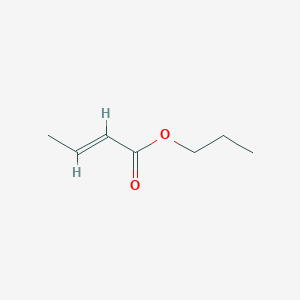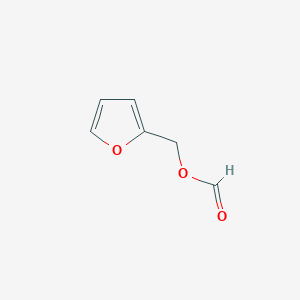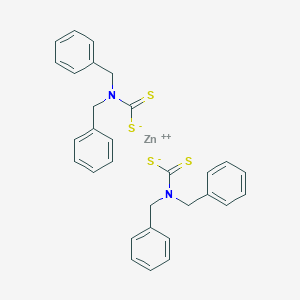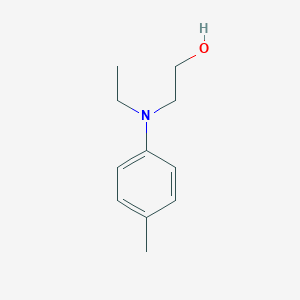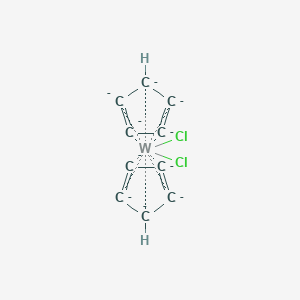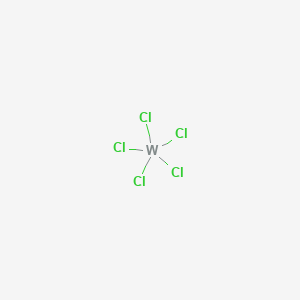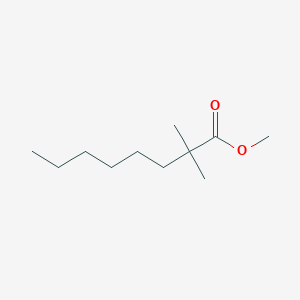
Methyl 2,2-dimethyloctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2-dimethyloctanoate is a chemical compound that belongs to the family of esters. It is commonly used in the fragrance industry as a flavoring agent and is known for its fruity odor. In recent years, there has been an increasing interest in the scientific community regarding the potential applications of this compound in various fields.
Aplicaciones Científicas De Investigación
Methyl 2,2-dimethyloctanoate has been studied for its potential applications in various fields. In the food industry, it is used as a flavoring agent in various food products such as baked goods, confectionery, and beverages. It is also used in the fragrance industry as a component in perfumes and cosmetics.
In addition, Methyl 2,2-dimethyloctanoate has been studied for its potential applications in the medical field. It has been shown to have antimicrobial properties and may be useful in the treatment of bacterial infections. It has also been studied for its potential use as an insecticide.
Mecanismo De Acción
The mechanism of action of Methyl 2,2-dimethyloctanoate is not well understood. It is believed to act by disrupting the cell membranes of microorganisms, leading to cell death. It may also act as a repellent or attractant for insects.
Efectos Bioquímicos Y Fisiológicos
Methyl 2,2-dimethyloctanoate has been shown to have low toxicity and is considered safe for human consumption. It is metabolized in the body through hydrolysis and oxidation pathways. It has been shown to have no significant effects on the liver or kidney function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2,2-dimethyloctanoate is a relatively simple compound to synthesize, and it is readily available. It is also relatively stable and has a long shelf life. However, its low solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Methyl 2,2-dimethyloctanoate. One area of interest is its potential use as an antimicrobial agent. Further studies are needed to determine its efficacy against a wider range of microorganisms and to determine the optimal dosage and administration route.
Another area of interest is its potential use as an insecticide. Further studies are needed to determine its effectiveness against different types of insects and to determine the optimal formulation for use in different settings.
Overall, Methyl 2,2-dimethyloctanoate is a compound with a wide range of potential applications. Further research is needed to fully understand its mechanism of action and to determine its efficacy in various fields.
Métodos De Síntesis
Methyl 2,2-dimethyloctanoate can be synthesized through the esterification of 2,2-dimethyloctanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation.
Propiedades
Número CAS |
14250-74-9 |
|---|---|
Nombre del producto |
Methyl 2,2-dimethyloctanoate |
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
methyl 2,2-dimethyloctanoate |
InChI |
InChI=1S/C11H22O2/c1-5-6-7-8-9-11(2,3)10(12)13-4/h5-9H2,1-4H3 |
Clave InChI |
BAKOMPNQDRRCQN-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C(=O)OC |
SMILES canónico |
CCCCCCC(C)(C)C(=O)OC |
Otros números CAS |
14250-74-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



